Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound typically involves multiple steps including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization. One method reported involves the synthesis from 3-methoxyl-2,4,5-trifluorobenzoic acid, achieving an overall yield of 48% (Liu Zhe, 2001).
Molecular Structure Analysis
The molecular structure of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been characterized through spectroscopic means, including X-ray measurements. These analyses confirm the presence of the cyclopropyl group and the difluoro-quinolone core essential for its chemical reactivity and application in further synthetic steps (M. El-Abadelah et al., 2006).
Chemical Reactions and Properties
This compound undergoes regioselective displacement reactions with amine nucleophiles. Depending on the substrate and solvent selected, nucleophilic displacement can occur regioselectively at the C-5 or C-7 position. This regioselectivity is advantageous for introducing nucleophiles preferentially into specific positions, enabling the synthesis of various substituted quinolones (K. Shibamori et al., 1990).
Physical Properties Analysis
The physical properties of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, such as solubility, melting point, and stability, are critical for its handling and application in synthetic chemistry. Specific data on these properties can be determined through experimental analysis, such as RP-HPLC, to ensure the compound's purity and concentration in preparations (Fu Yan-wen, 2008).
Chemical Properties Analysis
The chemical properties of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, such as reactivity with nucleophiles, stability under various conditions, and potential for further functionalization, are foundational for its utility in organic synthesis. The compound's ability to undergo cyclocondensation reactions and its reactivity with different reagents open avenues for the synthesis of diverse heterocyclic compounds with potential biological activity (Esra’a S. Abu-Sheaib et al., 2008).
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is involved in various synthetic pathways, highlighting its significance in chemical research. The compound has been synthesized through processes involving acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization, starting from 3-methoxyl-2,4,5-trifluorobenzoic acid, yielding an overall yield of 48% (Liu Zhe, 2001). This synthesis route showcases the compound's versatility and adaptability in organic synthesis.
Antibacterial Activity and Molecular Structure
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been explored for its potential in developing broad-spectrum antibacterial agents. Notably, it serves as a key intermediate in synthesizing potent antibacterial compounds effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). The synthetic approach is noteworthy for its avoidance of chromatographic purification, facilitating large-scale synthesis. The molecular structures of the compound and its derivatives were confirmed through multinuclear NMR spectroscopy and X-ray crystallography, underscoring the compound's potential in medicinal chemistry (A. Hashimoto et al., 2007).
Halogen Bonding in Crystal Structures
The compound's derivatives, specifically those with iodine substitution, exhibit intriguing halogen bonding interactions. These interactions connect molecules into infinite chains within their crystal structures, demonstrating the compound's utility in studying supramolecular architectures and halogen bonding phenomena. The observed differences in the planarity of quinolone moieties in isomorphous structures provide insights into the subtleties of molecular interactions and crystal engineering (Jurica Bauer et al., 2009).
Furan Ring Formation
The compound's reactivity has been leveraged in one-step furan ring formation, producing derivatives with potential antibacterial properties. This regioselective cyclization, explained by the Hard and Soft Acids and Bases principle, highlights the compound's reactivity and the possibility of generating novel heterocyclic structures with biological relevance (M. Fujita et al., 1997).
Analytical Method Development
Analytical methodologies have been developed for the quantification of this compound in pharmaceutical preparations, employing reverse-phase high-performance liquid chromatography (RP-HPLC). This method's simplicity, speed, and accuracy are vital for quality control and pharmaceutical analysis, showcasing the compound's relevance in analytical chemistry (Fu Yan-wen, 2008).
Safety and Hazards
The compound should be stored at a temperature below 0°C . It is heat sensitive . Dust formation should be avoided and contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .
Mechanism of Action
Target of Action
It is structurally similar to fluoroquinolones , a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
While the specific interaction of this compound with its targets is not directly stated, we can infer from its structural similarity to fluoroquinolones. Fluoroquinolones inhibit DNA gyrase and topoisomerase IV by stabilizing the DNA-enzyme complex, which interferes with the breakage-reunion reaction of these enzymes. This action prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .
Biochemical Pathways
By analogy with fluoroquinolones, it likely affects the dna replication and transcription pathways in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition can lead to the cessation of DNA synthesis and ultimately bacterial death .
Result of Action
Based on its structural similarity to fluoroquinolones, it is likely to cause the cessation of dna synthesis in bacteria, leading to bacterial death .
properties
IUPAC Name |
ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-12(17)11(16)5-9(13)14(10)19/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGNYHKBMNUIJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431269 | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
98349-25-8 | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98349-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098349258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.